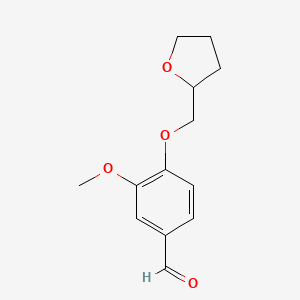

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Description

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a vanillin-derived aromatic aldehyde featuring a methoxy group at position 3 and a tetrahydrofuran (THF)-linked methoxy substituent at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of epoxy resins, Schiff bases, and bioactive molecules . Its commercial availability (e.g., Santa Cruz Biotechnology, Product No. sc-313240) underscores its relevance in research and industrial applications .

Properties

IUPAC Name |

3-methoxy-4-(oxolan-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-15-13-7-10(8-14)4-5-12(13)17-9-11-3-2-6-16-11/h4-5,7-8,11H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHACBMWVXSAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and tetrahydrofuran.

Reaction Conditions: The key step involves the formation of the tetrahydrofuran-2-ylmethoxy group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of tetrahydrofuran reacts with a suitable leaving group on the benzaldehyde derivative.

Catalysts and Solvents: Common catalysts for this reaction include Lewis acids such as boron trifluoride etherate. Solvents like dichloromethane or toluene are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Reduction: 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and tetrahydrofuran-2-ylmethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with differing ether-linked substituents at position 4:

Physical and Thermal Properties

- Thermal Stability: The THF-based epoxy resin (CF/MB-PACM) exhibits a glass transition temperature (Tg) of 172°C, comparable to commercial epoxy resins .

- Crystallinity :

Industrial and Commercial Relevance

- Market Demand : The 3-methoxypropoxy variant (CAS: 946670-72-0) is used in flavoring agents and organic synthesis, with a 2019–2024 market forecast highlighting steady demand .

- Cost Comparison : The THF derivative (sc-313240) is priced at $285/500 mg, similar to pyridyl and thienyl analogs, reflecting its niche applications .

Biological Activity

3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a methoxy group and a tetrahydrofuran-2-ylmethoxy group. This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties. The molecular formula of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is CHO.

Antimicrobial Properties

Research indicates that 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound. Studies have shown that its derivatives can modulate biological pathways involved in cancer progression, potentially interacting with specific enzymes or receptors that are crucial for tumor growth and metastasis. The ability to modify these pathways may lead to the development of novel therapeutic strategies for cancer treatment.

The mechanism by which 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde exerts its biological effects likely involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the tetrahydrofuran ring may enhance the compound's stability and reactivity, facilitating interactions with biological targets.

Synthesis and Derivatives

The synthesis of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde typically involves several steps, including:

- Formation of the benzaldehyde core through appropriate substitution reactions.

- Introduction of the methoxy and tetrahydrofuran groups , which can be achieved via alkylation or other functionalization methods.

The compound can also serve as a precursor for synthesizing various derivatives, which may exhibit different biological activities due to modifications in their structure.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde shares structural similarities with other compounds, but its unique functional groups impart distinct properties. Below is a table summarizing some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzonitrile | Contains a nitrile group instead of an aldehyde | Different reactivity due to nitrile functionality |

| 3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzylamine | Substituted with an amine group | Potential for different biological activity due to amine presence |

The presence of both methoxy and tetrahydrofuran functionalities enhances the versatility of 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde in synthetic applications and biological investigations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde?

- Methodology :

- Step 1 : Start with 3,4-dihydroxybenzaldehyde. Protect the hydroxyl groups sequentially using selective etherification. For example, react with tetrahydrofurfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tetrahydrofuran-2-ylmethoxy group at the 4-position .

- Step 2 : Methylate the remaining hydroxyl group at the 3-position using methyl iodide and a base like NaH in THF .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>98%) and characterize using ¹H/¹³C NMR .

Q. How can researchers characterize this compound using spectroscopic methods?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify characteristic peaks: aldehyde proton (~10 ppm), methoxy singlet (~3.8 ppm), and tetrahydrofuran protons (multiplets between 1.6–4.0 ppm) .

- FTIR : Look for C=O stretch (~1680 cm⁻¹), C-O-C stretches (1250–1050 cm⁻¹), and aromatic C-H bends (830–680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tetrahydrofuran moiety) .

Q. What are the key physicochemical properties relevant to experimental design?

- Key Properties :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Use DMSO for biological assays .

- LogP : Predicted ~2.1 (via computational tools like MarvinSketch), indicating moderate lipophilicity.

- Stability : Susceptible to oxidation at the aldehyde group; store under inert atmosphere at -20°C .

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential antimicrobial or anticancer activities?

- Methodology :

- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC/MBC determination). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) or ROS generation measurements .

Q. How to resolve contradictions in biological activity data across studies?

- Approach :

- Dose-Response Analysis : Ensure assays use consistent concentrations (e.g., 1–100 µM) and exposure times.

- Structural Modifications : Compare activity with analogs (e.g., replacing tetrahydrofuran with morpholine) to identify critical functional groups .

- Meta-Analysis : Use databases like ChEMBL to contextualize results against structurally similar compounds .

Q. What strategies assess pharmacokinetics and toxicity in preclinical studies?

- Toxicological Evaluation :

- In silico Tools : Predict ADMET properties (e.g., CYP450 inhibition, BBB permeability) using SwissADME .

- In vivo Models : Administer to rodents (oral/i.v.) to measure plasma half-life, bioavailability, and organ toxicity (histopathology, serum biomarkers) .

Q. What industrial research applications exist beyond pharmaceuticals?

- Applications :

- Material Science : Use as a monomer in polymer synthesis (e.g., polybenzaldehyde derivatives for coatings) .

- Catalysis : Explore as a ligand precursor for transition-metal catalysts (e.g., Pd-catalyzed cross-coupling reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.